molecular formula C21H20N4O4S B2750902 (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone CAS No. 1203189-33-6

(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Cat. No. B2750902
CAS RN: 1203189-33-6
M. Wt: 424.48
InChI Key: AUGOBMCVUZUZEC-UHFFFAOYSA-N
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Description

(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

This compound, due to the presence of a benzothiazole moiety, may exhibit significant antibacterial properties . Benzothiazole derivatives have been studied for their effectiveness against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus . The piperazine ring, often found in antibacterial agents, could enhance this activity, making the compound a candidate for developing new antibacterial drugs.

Antipsychotic Drug Development

The piperazine unit within the compound’s structure is known to act as a dopamine and serotonin antagonist . These properties are essential in antipsychotic drugs, which are used to treat conditions like schizophrenia and bipolar disorder. Research into similar structures has shown potential for the development of new antipsychotic medications .

Cytotoxic Activity for Cancer Research

Compounds with similar structural features have been synthesized and screened for their cytotoxic activity against various cancer cell lines . This suggests that our compound could be used in molecular biology and oncology research to explore new treatments for cancer.

Anti-Inflammatory and Analgesic Properties

Derivatives of benzothiazole have shown anti-inflammatory and analgesic activities in pharmacological studies . This indicates that our compound could potentially be developed into a medication that offers pain relief without the high ulcerogenic index associated with many anti-inflammatory drugs.

Antiviral Applications

Piperazine derivatives are known to possess antiviral activities . This compound could be explored for its efficacy against various viral infections, contributing to the field of antiviral drug development.

Molecular Docking Studies for HIV-1

Molecular docking studies are a part of the drug discovery process that predicts the orientation of a drug to its protein target. Indole derivatives, which share some structural similarities with our compound, have been reported in molecular docking studies as potential anti-HIV-1 agents . This suggests that our compound could also be a candidate for such studies, aiding in the search for new HIV treatments.

properties

IUPAC Name

[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-2-27-16-5-3-7-18-19(16)22-21(30-18)25-10-8-24(9-11-25)20(26)14-13-17(29-23-14)15-6-4-12-28-15/h3-7,12-13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGOBMCVUZUZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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